3,3-Diethyl-5-methyl-1-((p-nitrobenzylidene)amino)-2,4-piperidinedione
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Overview
Description
3,3-Diethyl-5-methyl-1-[(p-nitrobenzylidene)amino]-2,4-piperidinedione is a synthetic organic compound that belongs to the class of piperidinediones. This compound is characterized by its unique structure, which includes a p-nitrobenzylidene group attached to the piperidinedione core. The presence of the nitro group and the piperidinedione ring system imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-5-methyl-1-[(p-nitrobenzylidene)amino]-2,4-piperidinedione typically involves the condensation of 3,3-Diethyl-5-methyl-2,4-piperidinedione with p-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and solvent conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-5-methyl-1-[(p-nitrobenzylidene)amino]-2,4-piperidinedione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The piperidinedione ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of oxides and hydroxyl derivatives.
Substitution: Formation of substituted piperidinedione derivatives.
Scientific Research Applications
3,3-Diethyl-5-methyl-1-[(p-nitrobenzylidene)amino]-2,4-piperidinedione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-5-methyl-1-[(p-nitrobenzylidene)amino]-2,4-piperidinedione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidinedione ring system may also play a role in modulating the compound’s activity by interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethyl-5-methyl-2,4-piperidinedione: Lacks the p-nitrobenzylidene group.
3,3-Diethyl-5-methyl-1-[(p-methoxybenzylidene)amino]-2,4-piperidinedione: Contains a methoxy group instead of a nitro group.
Uniqueness
The presence of the p-nitrobenzylidene group in 3,3-Diethyl-5-methyl-1-[(p-nitrobenzylidene)amino]-2,4-piperidinedione imparts unique chemical and biological properties, distinguishing it from similar compounds
Properties
CAS No. |
39844-62-7 |
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Molecular Formula |
C17H21N3O4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3,3-diethyl-5-methyl-1-[(E)-(4-nitrophenyl)methylideneamino]piperidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O4/c1-4-17(5-2)15(21)12(3)11-19(16(17)22)18-10-13-6-8-14(9-7-13)20(23)24/h6-10,12H,4-5,11H2,1-3H3/b18-10+ |
InChI Key |
PEJFXQGCVOVJJD-VCHYOVAHSA-N |
Isomeric SMILES |
CCC1(C(=O)C(CN(C1=O)/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C)CC |
Canonical SMILES |
CCC1(C(=O)C(CN(C1=O)N=CC2=CC=C(C=C2)[N+](=O)[O-])C)CC |
Origin of Product |
United States |
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